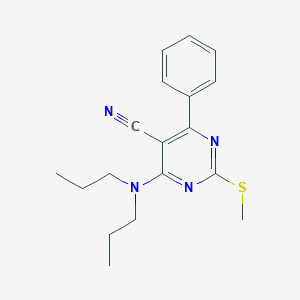
Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate, also known as ECEQ, is a chemical compound that has gained attention in scientific research due to its potential pharmacological effects. ECEQ belongs to the quinoline family of compounds and has been synthesized using various methods.
作用机制
The mechanism of action of Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate is not fully understood, but studies have suggested that it may act by inhibiting bacterial DNA synthesis and disrupting bacterial cell membranes. Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate has also been found to induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate has been shown to have minimal toxicity in animal studies, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to determine the long-term effects of Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate on human health.
实验室实验的优点和局限性
Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate has several advantages for laboratory experiments, including its high potency and selectivity against bacteria and cancer cells. However, Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate has limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
未来方向
Future research on Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate could focus on its potential use as a therapeutic agent for various bacterial infections and cancer types. Studies could also investigate the molecular mechanisms underlying its pharmacological effects and explore ways to improve its solubility and bioavailability. Additionally, the development of Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate analogs with improved pharmacological properties could be explored.
合成方法
Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate has been synthesized using various methods, including the condensation of ethyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate and cyclohexylamine in the presence of acetic acid. Another method involves the reaction of ethyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate with cyclohexylamine hydrochloride in the presence of triethylamine. These methods have been reported to yield Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate with high purity and yield.
科学研究应用
Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate has been investigated for its potential pharmacological effects, including its antimicrobial, antitumor, and anti-inflammatory properties. Studies have shown that Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate exhibits potent activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate has also been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
属性
产品名称 |
Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate |
|---|---|
分子式 |
C20H26N2O3 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
ethyl 4-(cyclohexylamino)-6-ethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C20H26N2O3/c1-3-24-15-10-11-18-16(12-15)19(22-14-8-6-5-7-9-14)17(13-21-18)20(23)25-4-2/h10-14H,3-9H2,1-2H3,(H,21,22) |
InChI 键 |
SUQYWJFPMXSAJL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3CCCCC3 |
规范 SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253900.png)



![4-[(3-Hydroxypropyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253910.png)
![4-[(2-Methoxy-5-methylphenyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253911.png)
![8-(4-tert-butylphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253913.png)



![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B253919.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B253920.png)
![N-(4-bromophenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B253922.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B253923.png)